Bis(4-(oxiran-2-ylmethyl)phenyl)methane
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Overview
Description
Bis(4-(oxiran-2-ylmethyl)phenyl)methane is an organic compound with the molecular formula C19H20O2. It is characterized by the presence of two oxirane (epoxy) groups attached to a central methylene bridge, flanked by phenyl rings. This compound is known for its applications in the synthesis of epoxy resins and other polymeric materials due to its reactive epoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(oxiran-2-ylmethyl)phenyl)methane typically involves the reaction of Bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes dehydrochlorination to form the epoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where Bisphenol F and epichlorohydrin are mixed under controlled temperature and pressure conditions. The reaction mixture is then treated with a base to facilitate the formation of the epoxy groups. The product is purified through distillation or crystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the epoxy groups, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy groups in this compound are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines, thiols, and carboxylic acids are used under mild to moderate conditions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Bis(4-(oxiran-2-ylmethyl)phenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymeric materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of Bis(4-(oxiran-2-ylmethyl)phenyl)methane primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked polymer networks. The molecular targets include nucleophilic sites on other molecules or polymers, facilitating the formation of strong covalent bonds and enhancing the material properties.
Comparison with Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but derived from Bisphenol A instead of Bisphenol F.
Bisphenol F diglycidyl ether: A closely related compound with similar applications in epoxy resin synthesis.
Epoxidized novolac resins: These compounds also contain multiple epoxy groups and are used in similar applications.
Uniqueness: Bis(4-(oxiran-2-ylmethyl)phenyl)methane is unique due to its specific structure derived from Bisphenol F, which imparts distinct mechanical and thermal properties to the resulting polymers. Its epoxy groups provide high reactivity, making it a valuable compound in the synthesis of high-performance materials.
Properties
IUPAC Name |
2-[[4-[[4-(oxiran-2-ylmethyl)phenyl]methyl]phenyl]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-5-16(10-18-12-20-18)6-2-14(1)9-15-3-7-17(8-4-15)11-19-13-21-19/h1-8,18-19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCOEVAUHQFCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)CC3=CC=C(C=C3)CC4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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